2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of specific kinases, making it a candidate for the development of anti-cancer and anti-inflammatory drugs
Biological Research: It is used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of advanced materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. By binding to the active sites of these proteins, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can result in the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Used as TAK1 kinase inhibitors with potential anti-cancer properties.
Imidazo[1,2-a]pyridines: Versatile heterocycles with applications in treating central nervous system disorders.
Uniqueness
2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide stands out due to its combined imidazo[1,2-b]pyridazine and thiazole structure, which imparts unique chemical properties and biological activities. This dual functionality enhances its potential as a therapeutic agent and a versatile tool in chemical research .
Properties
IUPAC Name |
2-(imidazo[1,2-b]pyridazine-6-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-8-11(13(22)19(2)3)23-14(16-8)17-12(21)9-4-5-10-15-6-7-20(10)18-9/h4-7H,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGOOUYAFGUJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN3C=CN=C3C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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